molecular formula C9H11ClN2O3 B556477 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride CAS No. 256657-23-5

2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride

Cat. No.: B556477
CAS No.: 256657-23-5
M. Wt: 230.65 g/mol
InChI Key: QCVSZXHFZFRVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride, also known as o-aminobenzoylglycine hydrochloride, is a peptide derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is often used in biochemical assays and research due to its unique properties.

Scientific Research Applications

2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various biochemical assays.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

Target of Action

Abz-Gly-OH HCl is a bioactive compound that has been shown to inhibit proteolytic activity and tyrosinase activity in vitro . The primary targets of this compound are therefore proteases and the enzyme tyrosinase. Proteases play a crucial role in many biological processes, including digestion of ingested proteins, protein synthesis, and cell signaling. Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for the color of skin, hair, and eyes.

Mode of Action

The inhibition of proteolytic and tyrosinase activities by Abz-Gly-OH HCl may be due to its ability to form complexes with these enzymes, thereby reducing their catalytic efficiency . This interaction between the compound and its targets leads to a decrease in the breakdown of proteins by proteases and a reduction in melanin production by tyrosinase.

Result of Action

The molecular and cellular effects of Abz-Gly-OH HCl’s action include a decrease in protein degradation due to the inhibition of proteolytic activity and a reduction in melanin production due to the inhibition of tyrosinase activity . These effects can lead to changes at the tissue and organism levels, such as alterations in skin pigmentation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride typically involves the coupling of o-aminobenzoic acid with glycine. The reaction is usually carried out in an aqueous medium with the aid of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often include maintaining the pH at around 7-8 and stirring the mixture at room temperature for several hours. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Nucleophiles such as amines or thiols in a basic medium.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or thiol derivatives.

Comparison with Similar Compounds

Similar Compounds

    o-Aminobenzoic acid: Shares the aminobenzoyl group but lacks the glycine moiety.

    Glycine: A simple amino acid that forms part of the 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride structure.

    Abz-Gly-Phe-(NO2)-Pro: A related peptide used in similar biochemical assays.

Uniqueness

This compound is unique due to its combination of the aminobenzoyl group and glycine, which imparts specific fluorescent properties and makes it suitable for a variety of biochemical applications. Its ability to act as a substrate for proteolytic enzymes and its stability in various reaction conditions further distinguish it from other similar compounds.

Properties

IUPAC Name

2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVSZXHFZFRVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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